molecular formula C12H15BrN2O3 B14853585 Tert-butyl 4-acetyl-5-bromopyridin-2-ylcarbamate

Tert-butyl 4-acetyl-5-bromopyridin-2-ylcarbamate

Cat. No.: B14853585
M. Wt: 315.16 g/mol
InChI Key: NYFTUKMIBSZSHG-UHFFFAOYSA-N
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Description

Tert-butyl 4-acetyl-5-bromopyridin-2-ylcarbamate is a chemical compound with the molecular formula C12H15BrN2O3 It is a derivative of pyridine, a heterocyclic aromatic organic compound The tert-butyl group in its structure provides steric hindrance, which can influence the compound’s reactivity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-acetyl-5-bromopyridin-2-ylcarbamate typically involves multiple steps. One common method starts with the bromination of pyridine derivatives. The brominated pyridine is then subjected to acetylation to introduce the acetyl group. Finally, the tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate and a suitable base, such as triethylamine, under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-acetyl-5-bromopyridin-2-ylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl 4-acetyl-5-bromopyridin-2-ylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-acetyl-5-bromopyridin-2-ylcarbamate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways can vary depending on the specific application and target organism. In antifungal applications, it may inhibit ergosterol synthesis, a crucial component of fungal cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (4-methylpyridin-2-yl)carbamate
  • Tert-butyl (5-bromopyridin-2-yl)carbamate
  • Tert-butyl (4-bromopyridin-2-yl)carbamate

Uniqueness

Tert-butyl 4-acetyl-5-bromopyridin-2-ylcarbamate is unique due to the presence of both the acetyl and bromine groups, which provide distinct reactivity patterns compared to other similar compounds.

Properties

Molecular Formula

C12H15BrN2O3

Molecular Weight

315.16 g/mol

IUPAC Name

tert-butyl N-(4-acetyl-5-bromopyridin-2-yl)carbamate

InChI

InChI=1S/C12H15BrN2O3/c1-7(16)8-5-10(14-6-9(8)13)15-11(17)18-12(2,3)4/h5-6H,1-4H3,(H,14,15,17)

InChI Key

NYFTUKMIBSZSHG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC=C1Br)NC(=O)OC(C)(C)C

Origin of Product

United States

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